6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene
Overview
Description
6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene is a chemical compound with the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol This compound is characterized by its unique spirocyclic structure, which includes a bromine atom and a dioxaspiro ring system
Preparation Methods
The synthesis of 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the bromination of a suitable spirocyclic precursor, followed by methylation to introduce the methyl group at the desired position. The reaction conditions often involve the use of bromine or a brominating agent, along with a methylating reagent such as methyl iodide, under controlled temperature and solvent conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the bromine atom or the dioxaspiro ring system.
Scientific Research Applications
6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological molecules, which may lead to the discovery of new drugs or therapeutic agents.
Medicine: Research into the compound’s pharmacological properties could reveal new treatments for various diseases.
Mechanism of Action
The mechanism by which 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene exerts its effects involves its interaction with specific molecular targets. The bromine atom and the dioxaspiro ring system play crucial roles in these interactions, potentially binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene can be compared with other similar compounds, such as:
6-Bromo-8,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene: This compound has a similar spirocyclic structure but with additional methyl groups, which may alter its chemical properties and reactivity.
1,4-Dioxaspiro[4.4]non-6-ene: This compound lacks the bromine atom and the methyl group, making it less reactive in certain types of chemical reactions.
1,6-Dioxaspiro[4.4]nonane: This compound has a different ring system, which affects its overall stability and reactivity.
The uniqueness of 6-Bromo-7-methyl-1,4-dioxaspiro[4
Properties
IUPAC Name |
9-bromo-8-methyl-1,4-dioxaspiro[4.4]non-8-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-6-2-3-8(7(6)9)10-4-5-11-8/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBCXIXWRCFUSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CC1)OCCO2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498936 | |
Record name | 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70156-97-7 | |
Record name | 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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